2-Benzyl-5-(1-(butylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

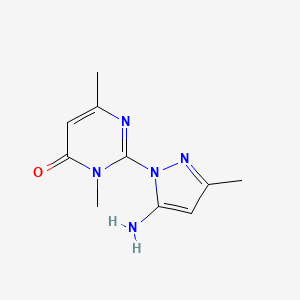

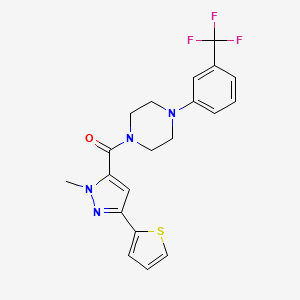

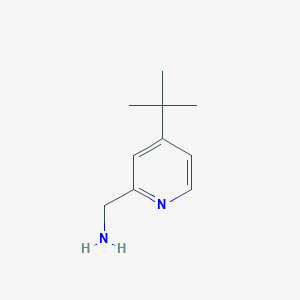

2-Benzyl-5-(1-(butylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a heterocyclic compound with potential applications in scientific research. It belongs to the class of thiadiazoles, which are known for their diverse biological activities. Thiadiazoles have been widely studied for their anti-inflammatory, anti-cancer, anti-tubercular, anti-microbial, and anti-viral properties.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

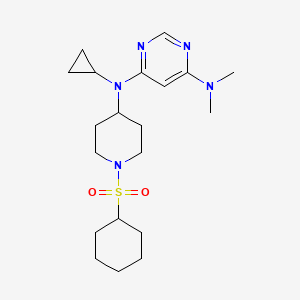

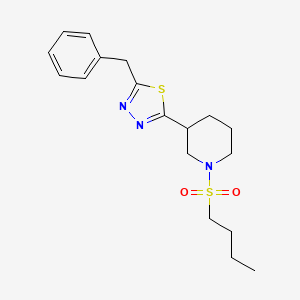

1,3,4-Oxadiazole and thiadiazole derivatives exhibit significant biological activities, making them attractive targets for researchers. A study by Khalid et al. (2016) involved the synthesis of a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides. These compounds were evaluated against the butyrylcholinesterase enzyme and underwent molecular docking studies to assess their ligand-BChE binding affinity. Important amino acid residues for ligand stabilization in the binding site were identified, highlighting the potential therapeutic applications of these derivatives in diseases where BChE inhibition is beneficial (Khalid et al., 2016).

Antibacterial Studies

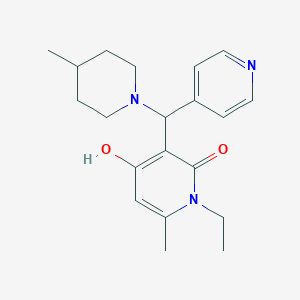

Another research by Khalid et al. (2016) on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria. The synthesis of these derivatives and their structural elucidation through spectroscopic techniques underscore their potential as antibacterial agents (Khalid et al., 2016).

Antimicrobial and Antifungal Action

Research on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including thiadiazoles, has shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests a broad spectrum of antimicrobial applications for these compounds, further emphasizing the need for continued research into their potential therapeutic uses (Sych et al., 2019).

Cholecystokinin-2 Receptor Antagonists

A novel series of antagonists for the cholecystokinin-2 receptor (CCK-2R) was identified, represented by specific sulfonamide derivatives. These compounds showed a significant improvement in receptor affinity and selectivity over related receptors, highlighting their potential for therapeutic applications in conditions mediated by CCK-2R (Allison et al., 2006).

Propiedades

IUPAC Name |

2-benzyl-5-(1-butylsulfonylpiperidin-3-yl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S2/c1-2-3-12-25(22,23)21-11-7-10-16(14-21)18-20-19-17(24-18)13-15-8-5-4-6-9-15/h4-6,8-9,16H,2-3,7,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHZSLMEFKGPIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile](/img/structure/B2358132.png)

![N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2358135.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358137.png)

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2358139.png)